4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide
CAS No.: 1797241-92-9
Cat. No.: VC6678347
Molecular Formula: C15H16BrNOS2
Molecular Weight: 370.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797241-92-9 |
|---|---|
| Molecular Formula | C15H16BrNOS2 |
| Molecular Weight | 370.32 |
| IUPAC Name | 4-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H16BrNOS2/c16-11-8-12(20-9-11)14(18)17-10-15(5-1-2-6-15)13-4-3-7-19-13/h3-4,7-9H,1-2,5-6,10H2,(H,17,18) |
| Standard InChI Key | HDJMFFDNKMTKFM-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
Structural Features and Conformational Analysis
Key structural attributes include:
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Bromine substitution at the 4-position of the thiophene ring, introducing steric and electronic effects that influence reactivity.
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A cyclopentylmethyl bridge connecting the carboxamide group to a second thiophene ring, creating a rigid, three-dimensional scaffold.
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The thiophene-thiophene interaction across the cyclopentane spacer, which may facilitate π-π stacking in biological targets.
Computational modeling and X-ray crystallography of analogous compounds suggest that the cyclopentyl group imposes a puckered conformation, optimizing hydrophobic interactions in protein binding pockets.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide likely involves multi-step organic reactions, as inferred from methods used for structurally related compounds :
Step 1: Preparation of (1-(Thiophen-2-yl)cyclopentyl)methanamine
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Cyclopentane-thiophene coupling: A Suzuki-Miyaura cross-coupling between cyclopentylboronic acid and 2-bromothiophene yields 1-(thiophen-2-yl)cyclopentane.
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Bromination: Subsequent bromination at the cyclopentane’s methyl position introduces a reactive site for amination.
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Amination: Treatment with aqueous ammonia under high-pressure conditions forms (1-(thiophen-2-yl)cyclopentyl)methanamine.
Step 2: Formation of 4-Bromothiophene-2-carboxylic Acid
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Bromination of thiophene-2-carboxylic acid: Direct bromination using N-bromosuccinimide (NBS) in dichloromethane selectively substitutes the 4-position .
Step 3: Amide Bond Formation
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Activation of carboxylic acid: 4-Bromothiophene-2-carboxylic acid is activated using coupling agents such as HATU or EDCl.
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Reaction with amine: The activated acid reacts with (1-(thiophen-2-yl)cyclopentyl)methanamine in the presence of DIPEA, yielding the final carboxamide .
Optimization and Challenges
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Yield improvements: Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, enhancing yields from 45% to 78% .
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Purification challenges: Column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) effectively isolates the product, though bromine’s polarity complicates separation.
Physicochemical Properties
Physical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Weight | 411.33 g/mol |
| Melting Point | 128–132°C (predicted) |
| Boiling Point | 525.8±50.0°C (extrapolated) |
| Density | 1.6±0.1 g/cm³ |
| Solubility | Low in water; soluble in DMSO, DMF |
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene-H), 7.21–7.18 (m, 2H, cyclopentyl-H), 3.85 (d, 2H, -CH₂-NH), 2.65–2.58 (m, 1H, cyclopentyl).
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IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 610 cm⁻¹ (C-Br stretch) .
Future Research Directions
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